4-{[(4-METHYL-2-PYRIMIDINYL)SULFANYL]METHYL}-2-PHENYL-1,3-THIAZOLE
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Overview
Description
4-{[(4-METHYL-2-PYRIMIDINYL)SULFANYL]METHYL}-2-PHENYL-1,3-THIAZOLE is a heterocyclic compound that features a thiazole ring, a pyrimidine ring, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of appropriate thioamides with α-haloketones under basic conditions .
Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often utilize automated reactors and continuous flow systems to ensure consistent production quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidinyl and thiazole rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
4-{[(4-METHYL-2-PYRIMIDINYL)SULFANYL]METHYL}-2-PHENYL-1,3-THIAZOLE has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-{[(4-METHYL-2-PYRIMIDINYL)SULFANYL]METHYL}-2-PHENYL-1,3-THIAZOLE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Thiazole Derivatives: Compounds like 2-aminothiazole and benzothiazole share the thiazole ring structure and exhibit similar biological activities.
Pyrimidine Derivatives: Compounds such as 4-methyl-2-pyrimidinamine and 2,4-diaminopyrimidine are structurally related and have comparable applications in medicinal chemistry.
Uniqueness: What sets 4-{[(4-METHYL-2-PYRIMIDINYL)SULFANYL]METHYL}-2-PHENYL-1,3-THIAZOLE apart is its combined structural features of thiazole, pyrimidine, and phenyl groups, which confer unique chemical and biological properties
Properties
IUPAC Name |
4-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-2-phenyl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3S2/c1-11-7-8-16-15(17-11)20-10-13-9-19-14(18-13)12-5-3-2-4-6-12/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDPJNAWEFHSFCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCC2=CSC(=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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